8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

説明

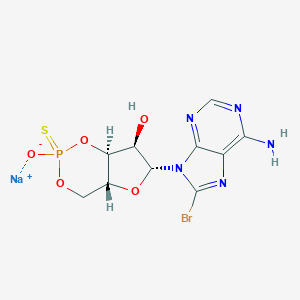

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is an activator of cAMP-dependent PKA . It is a brominated cyclic mononucleotide .

Physical And Chemical Properties Analysis

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is a powder with a molecular weight of 430.08. It is soluble in water (100 mg/mL) and is stored at −20°C .科学的研究の応用

Promoting Cell Division in Plant Tissue

8-Bromoadenosine 3',5'-cyclic monophosphate, when combined with an auxin, can fully replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinins in excised tobacco pith parenchyma tissue. This derivative is more resistant to degradation by plant phosphodiesterases than adenosine 3',5'-cyclic monophosphate, supporting its role in cell-division regulation (Wood & Braun, 1973).

Stimulating Insulin Release

In isolated pancreatic islets of rats, the Sp-isomer of this compound was a more potent stimulus for insulin release than 8-bromo-cyclic AMP, suggesting its significant role in cAMP-mediated insulin release (Laychock, 1993).

Synthesis and Photochemistry

New derivatives of hydrolysis-resistant 8-bromoadenosine cyclic 3',5'-monophosphate have been synthesized for physiological studies. These compounds serve as efficient intracellular sources of 8-Br-cAMP and 8-Br-cGMP, demonstrating their application in mammalian cell line studies (Hagen et al., 1999).

Attenuating Neutrophil-Mediated Increase in Endothelial Permeability

8-Bromoadenosine 3',5'-cyclic monophosphate was found to significantly attenuate the increase in endothelial permeability after polymorphonuclear leukocytes activation, indicating its potential in preventing endothelial injury (Siflinger‐Birnboim et al., 1993).

Impact on Isotonic Volume Reduction in Jejunal Crypt Epithelial Cells

This compound caused rapid shrinkage to a reduced but stable cell volume in jejunal crypt epithelial cells, showing its role in regulating cell volume via chloride and potassium channels (Macleod et al., 1994).

Enhancing Vasorelaxation via the cAMP Pathway

It was observed that this compound enhanced vasorelaxation to endothelium-independent relaxing agents, indicating its role in the cyclic AMP-dependent pathway in vascular relaxation (Yeung et al., 2006).

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)